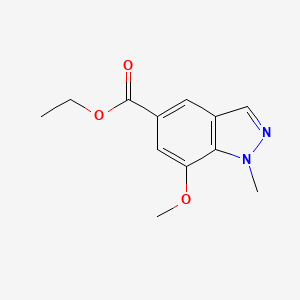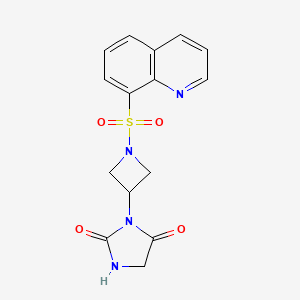
2-(1-Prop-2-enoylpiperidin-3-yl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Prop-2-enoylpiperidin-3-yl)acetonitrile is an organic compound with the molecular formula C10H14N2O and a molecular weight of 178.235 g/mol. This compound is characterized by the presence of a piperidine ring, an acetonitrile group, and a prop-2-enoyl group, making it a versatile molecule in organic synthesis and various scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Prop-2-enoylpiperidin-3-yl)acetonitrile typically involves the reaction of piperidine derivatives with acetonitrile under specific conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the piperidine, followed by the addition of acetonitrile. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Prop-2-enoylpiperidin-3-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the acetonitrile group, where nucleophiles like amines or alcohols replace the nitrile group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Amides or esters.
Aplicaciones Científicas De Investigación
2-(1-Prop-2-enoylpiperidin-3-yl)acetonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(1-Prop-2-enoylpiperidin-3-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to the formation of stable complexes. The exact molecular targets and pathways involved may vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(1-Prop-2-enoylpiperidin-3-yl)acetamide
- 2-(1-Prop-2-enoylpiperidin-3-yl)acetate
- 2-(1-Prop-2-enoylpiperidin-3-yl)acetic acid
Uniqueness
2-(1-Prop-2-enoylpiperidin-3-yl)acetonitrile is unique due to its combination of functional groups, which provide a versatile platform for various chemical reactions and applications. Its ability to undergo multiple types of reactions, such as oxidation, reduction, and substitution, makes it a valuable compound in organic synthesis and scientific research .
Propiedades
IUPAC Name |
2-(1-prop-2-enoylpiperidin-3-yl)acetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-2-10(13)12-7-3-4-9(8-12)5-6-11/h2,9H,1,3-5,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBHVPEZLHVTJSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCCC(C1)CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)prop-2-en-1-one](/img/structure/B3001621.png)


![Methyl (E)-4-[[2-(oxan-4-yloxy)pyridin-4-yl]methylamino]-4-oxobut-2-enoate](/img/structure/B3001626.png)



![[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] (E)-3-(4-ethylphenyl)prop-2-enoate](/img/structure/B3001636.png)
![(4-benzyl-3-((4-chlorophenyl)ethynyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)methanol](/img/structure/B3001637.png)
![Ethyl 2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B3001638.png)

![1-O-benzyl 4-O-tert-butyl (3aR,6aS)-2,3,3a,5,6,6a-hexahydropyrrolo[3,2-b]pyrrole-1,4-dicarboxylate](/img/new.no-structure.jpg)

